
Oleyl palmitoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an ester formed from the reaction between hexadecenoic acid and octadecenyl alcohol. This compound is characterized by its long hydrocarbon chains and unsaturated bonds, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecenyl hexadecenoic typically involves the esterification reaction between hexadecenoic acid and octadecenyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds .
Industrial Production Methods
In industrial settings, the production of octadecenyl hexadecenoic is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reactants and catalysts to achieve optimal conversion rates. The final product is purified through distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecenyl hexadecenoic undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides, ethers, and other ester derivatives.
Applications De Recherche Scientifique
Octadecenyl hexadecenoic has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and cell membrane structure.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of octadecenyl hexadecenoic involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyl octanoate
- Octadecenyl icosenoate
- Hexadecenoic acid esters
Uniqueness
Octadecenyl hexadecenoic is unique due to its specific combination of long hydrocarbon chains and unsaturated bonds, which confer distinct physical and chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable for specialized applications .
Propriétés
Numéro CAS |
93882-44-1 |
|---|---|
Formule moléculaire |
C34H64O2 |
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
[(Z)-octadec-9-enyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16-18H,3-13,15,19-33H2,1-2H3/b16-14-,18-17- |
Clé InChI |
AJQOBPHRBMLQRX-LJSPAGPLSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
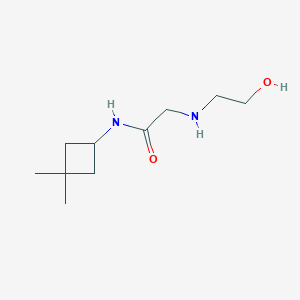
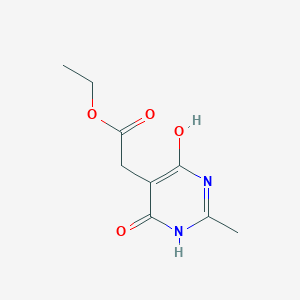
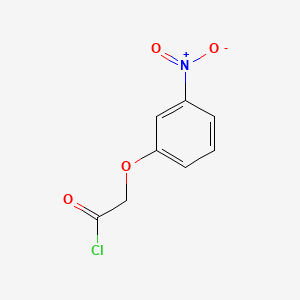
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)
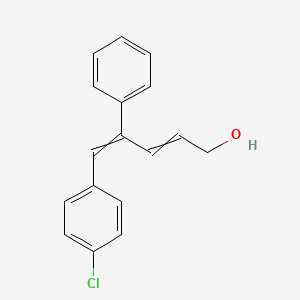


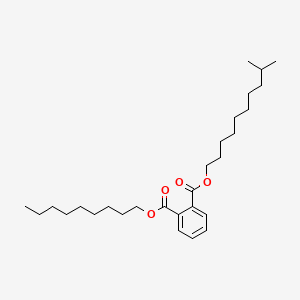



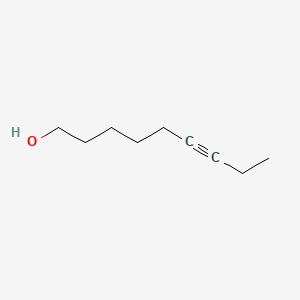
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
